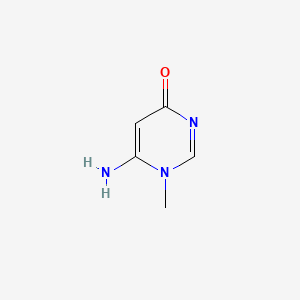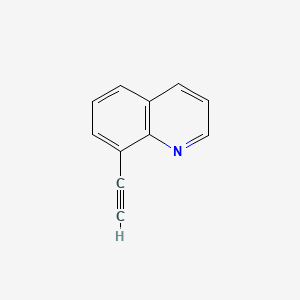
8-Ethynylquinoline
Übersicht
Beschreibung
8-Ethynylquinoline is an organic compound with the chemical formula C₁₁H₇N. It is characterized by a quinoline structure with an ethynyl group attached at the 8th position. This compound appears as a yellow crystalline powder and is known for its versatility in various chemical reactions and applications, particularly in organic synthesis, catalysis, and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Ethynylquinoline typically involves the introduction of an ethynyl group into the quinoline structure. One common method is the reaction of quinoline with ethynylmagnesium bromide (a Grignard reagent). The reaction proceeds as follows:
Formation of Ethynylmagnesium Bromide: Ethyne (acetylene) reacts with magnesium in the presence of a halogen source (e.g., bromine) to form ethynylmagnesium bromide.
Reaction with Quinoline: The ethynylmagnesium bromide is then reacted with quinoline, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 8-Ethynylquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the ethynyl group into other functional groups such as alkenes or alkanes.
Substitution: The ethynyl group can participate in substitution reactions, where it is replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenation reagents like bromine (Br₂) or chlorine (Cl₂) can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline carboxylic acids, while reduction can produce ethylquinoline.
Wissenschaftliche Forschungsanwendungen
8-Ethynylquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with various metals. These complexes are studied for their catalytic properties.
Biology: In biological research, this compound derivatives are explored for their potential as fluorescent probes and imaging agents.
Medicine: Some derivatives exhibit pharmacological activities, making them candidates for drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the synthesis of advanced materials, such as polymers and chemical sensors, due to its ability to form stable complexes and its electronic properties.
Wirkmechanismus
The mechanism by which 8-Ethynylquinoline exerts its effects varies depending on its application:
Catalysis: As a ligand, it coordinates with metal centers, altering their electronic properties and enhancing their catalytic activity.
Fluorescent Probes: The ethynyl group can enhance the fluorescence properties of quinoline derivatives, making them useful in imaging applications.
Pharmacology: In medicinal chemistry, the compound can interact with specific molecular targets, such as enzymes or receptors, modulating their activity through binding interactions.
Vergleich Mit ähnlichen Verbindungen
8-Aminoquinoline: Similar structure but with an amino group at the 8th position. It is used in antimalarial drugs.
8-Hydroxyquinoline: Contains a hydroxyl group at the 8th position and is known for its metal-chelating properties.
8-Bromoquinoline: Features a bromine atom at the 8th position and is used in various organic synthesis reactions.
Uniqueness of 8-Ethynylquinoline: this compound is unique due to the presence of the ethynyl group, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in the development of fluorescent probes and advanced materials.
Eigenschaften
IUPAC Name |
8-ethynylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N/c1-2-9-5-3-6-10-7-4-8-12-11(9)10/h1,3-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBKFDEMENCIDDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=CC2=C1N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90693485 | |
| Record name | 8-Ethynylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90693485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103987-81-1 | |
| Record name | 8-Ethynylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90693485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

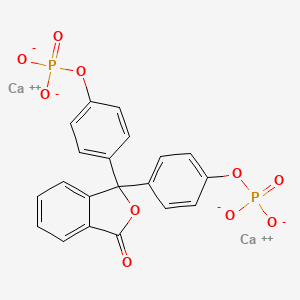
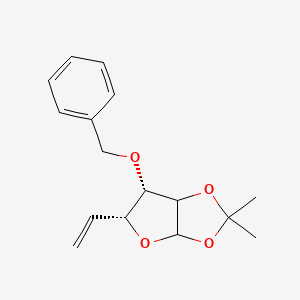
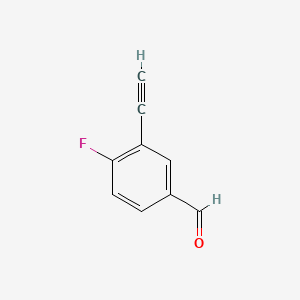
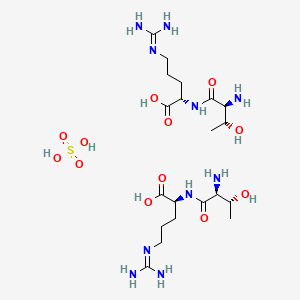
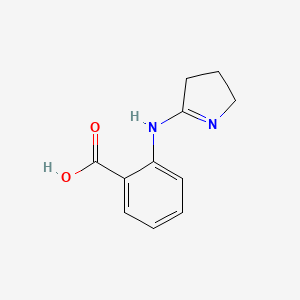
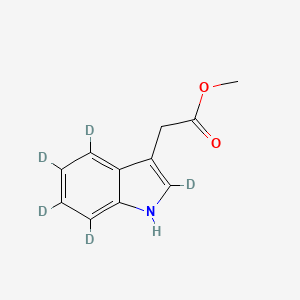
![2-[[2-[[3-hydroxy-2-[[2-[[3-(1H-imidazol-5-yl)-2-[(5-oxopyrrolidine-2-carbonyl)amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B560875.png)
